molecular formula C92H72N8O4P B1603002 4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene CAS No. 91083-54-4

4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene

Cat. No. B1603002
CAS RN: 91083-54-4
M. Wt: 1561 g/mol
InChI Key: DQDWBYWBJPOVBK-UHFFFAOYSA-N
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Description

Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine (4-PbPc) is a phthalocyanine dye that shows string reverse saturable absorption (RSA) effect. It is widely used in non-linear optical applications. Its properties include good film forming capacity, high sensitivity, and good selectivity.

Scientific Research Applications

Synthesis and Spectroscopic Properties

Research on similar complex phthalocyanine compounds has focused on their synthesis and spectroscopic properties. For instance, Tikhomirova et al. (2019) explored the synthesis of Er(III) and Lu(III) complexes with phthalocyanines, investigating their spectrophotometric properties. This suggests a potential area of study for the mentioned compound in terms of its synthesis and spectral analysis, which could reveal its applicability in various fields, including material science and chemistry (Tikhomirova et al., 2019).

Photophysical and Photochemical Properties

Research by Şen et al. (2016) on nickel phthalocyanine derivatives emphasized the investigation of their photophysical and photochemical properties. This type of research is crucial for understanding how these compounds interact with light, which is relevant in fields like photovoltaics and photodynamic therapy (Şen et al., 2016).

Applications in Photodynamic Therapy

Dube and Nyokong (2019) examined how the conjugation of gold nanoparticles with phthalocyanines affects their photophysicochemical behavior. Their research indicates that these compounds could be potential photosensitizers in photodynamic therapy, a treatment method for cancer (Dube & Nyokong, 2019).

Molecular Tectonics and Hydrogen-Bonded Networks

Fournier et al. (2003) explored the creation of hydrogen-bonded networks using tetraphenols derived from tetraphenylmethane and tetraphenylsilane. This research highlights the potential application of complex phthalocyanines in molecular tectonics, where they could be used to build intricate molecular architectures (Fournier et al., 2003).

Catalysis and Polymerization

Research on palladium-phosphine complexes, as explored by Takahashi et al. (1968), suggests that similar complex phthalocyanines could have catalytic properties, particularly in polymerization reactions. This opens up potential applications in industrial chemistry and materials science (Takahashi et al., 1968).

properties

IUPAC Name

4,14,22,32-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38λ2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H72N8O4.Pb/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-95-81(73)93-82-75-51-47-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)55-79(75)87(97-82)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(98-88)94-83-74-50-46-70(54-78(74)86(96-83)99-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDWBYWBJPOVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=C7C=CC(=CC7=C8N6[Pb]N9C(=NC1=NC(=N8)C2=C1C=CC(=C2)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C(C9=NC4=N5)C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H72N8O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628637
Record name PUBCHEM_22834378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1561 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lead(II) tetrakis(4-cumylphenoxy)-

CAS RN

91083-54-4
Record name PUBCHEM_22834378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91083-54-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene
Reactant of Route 2
4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene
Reactant of Route 3
4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene
Reactant of Route 4
4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene
Reactant of Route 5
4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene
Reactant of Route 6
4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene

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